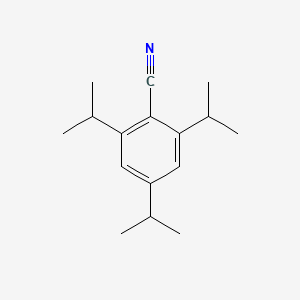
2,4,6-Triisopropylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triisopropylbenzonitrile is an organic compound with the molecular formula C16H23N. It is characterized by the presence of three isopropyl groups attached to a benzene ring, which is further substituted with a nitrile group. This compound is known for its unique structural properties and has garnered interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triisopropylbenzonitrile typically involves the alkylation of benzonitrile with isopropyl halides in the presence of a strong base. One common method includes the use of potassium tert-butoxide as a base and isopropyl bromide as the alkylating agent. The reaction is carried out under reflux conditions to ensure complete substitution at the 2, 4, and 6 positions of the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
化学反応の分析
Types of Reactions: 2,4,6-Triisopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,4,6-triisopropylbenzoic acid.
Reduction: Formation of 2,4,6-triisopropylbenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
科学的研究の応用
2,4,6-Triisopropylbenzonitrile has found applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism by which 2,4,6-Triisopropylbenzonitrile exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, the bulky isopropyl groups can affect the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
- 2,4,6-Triisopropylbenzophenone
- 2,4,6-Triisopropylbenzenesulfonyl chloride
- Bis(2,4,6-Triisopropylphenyl) disulfide
Comparison: 2,4,6-Triisopropylbenzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and interaction profiles compared to its analogs. For instance, 2,4,6-Triisopropylbenzophenone contains a carbonyl group, which leads to different chemical behavior and applications. Similarly, 2,4,6-Triisopropylbenzenesulfonyl chloride is used as a condensing agent, highlighting its distinct functional properties .
特性
分子式 |
C16H23N |
|---|---|
分子量 |
229.36 g/mol |
IUPAC名 |
2,4,6-tri(propan-2-yl)benzonitrile |
InChI |
InChI=1S/C16H23N/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12H,1-6H3 |
InChIキー |
PIEUKNZBODJFIS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C#N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(6-(1-Hydroxy-3-methylbutan-2-ylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13934037.png)


![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)
![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)
![N-[1-[5-(trifluoromethyl)pyridin-2-yl]ethyl]cyclopropanamine](/img/structure/B13934066.png)
![6-Bromo-6,7,8,9-tetrahydro-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13934073.png)

![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)

![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

